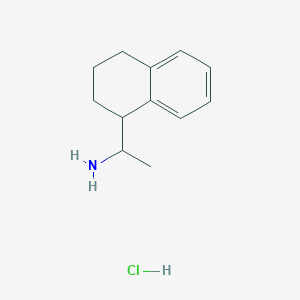
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, and is often used in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydro-1-naphthylamine, which is then reacted with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The subsequent amination step is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar chemical properties.
1-Naphthalenamine: Another naphthalene derivative with distinct reactivity.
1-Tetralol: A hydroxylated derivative of tetrahydronaphthalene.
Uniqueness
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C12H18ClN |
|---|---|
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-3,5,7,9,11H,4,6,8,13H2,1H3;1H |
InChI-Schlüssel |
BGMGHSWZROVSRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC2=CC=CC=C12)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


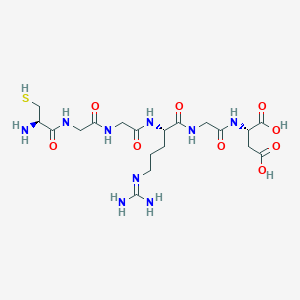
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)

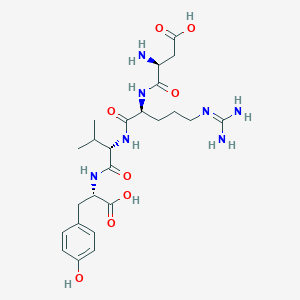


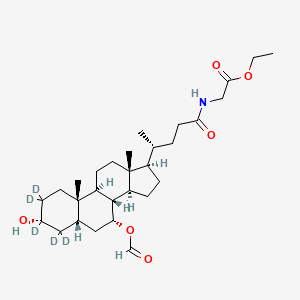
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
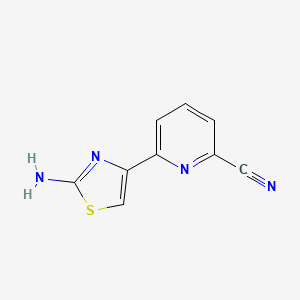

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
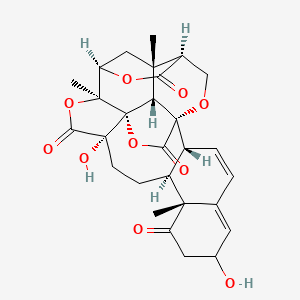
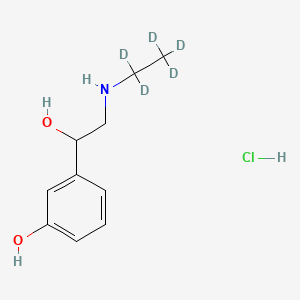
![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
